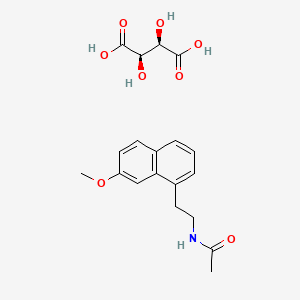

Agomelatine (L(+)-Tartaric acid)

Descripción

Propiedades

IUPAC Name |

(2R,3R)-2,3-dihydroxybutanedioic acid;N-[2-(7-methoxynaphthalen-1-yl)ethyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO2.C4H6O6/c1-11(17)16-9-8-13-5-3-4-12-6-7-14(18-2)10-15(12)13;5-1(3(7)8)2(6)4(9)10/h3-7,10H,8-9H2,1-2H3,(H,16,17);1-2,5-6H,(H,7,8)(H,9,10)/t;1-,2-/m.1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJOPJXPTFZIKTL-LREBCSMRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCCC1=CC=CC2=C1C=C(C=C2)OC.C(C(C(=O)O)O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)NCCC1=CC=CC2=C1C=C(C=C2)OC.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23NO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Agomelatine L(+)-Tartaric Acid: A Technical Guide to its Core Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Agomelatine (B1665654), a naphthalenic antidepressant, represents a significant departure from traditional monoaminergic-based therapies for major depressive disorder. Its unique pharmacological profile, characterized by a synergistic interplay between the melatonergic and serotonergic systems, offers a novel approach to treating depression and its associated symptoms, particularly disrupted circadian rhythms. This technical guide provides an in-depth exploration of the core mechanism of action of agomelatine, focusing on the active pharmaceutical ingredient and the role of L(+)-tartaric acid in its formulation. We will delve into its receptor pharmacology, downstream signaling effects, and the experimental evidence that underpins our current understanding.

The Role of L(+)-Tartaric Acid

Agomelatine is formulated as a co-crystal with L(+)-tartaric acid. A co-crystal is a multicomponent crystal in which the constituent molecules are held together by non-covalent interactions. In the case of agomelatine, the formation of a co-crystal with L(+)-tartaric acid is a pharmaceutical strategy to enhance the physicochemical properties of the drug, such as its solubility and bioavailability. L(+)-tartaric acid itself does not exert a direct pharmacological effect related to the antidepressant action of agomelatine; its primary role is to optimize the drug's formulation and delivery.

Core Mechanism of Action: A Dual-Action Ligand

The therapeutic effects of agomelatine stem from its dual activity at two distinct receptor systems:

-

Melatonergic Receptor Agonism: Agomelatine is a potent agonist at melatonin (B1676174) MT1 and MT2 receptors. These receptors are primarily located in the suprachiasmatic nucleus (SCN) of the hypothalamus, the body's central pacemaker, which regulates circadian rhythms.

-

Serotonin (B10506) 5-HT2C Receptor Antagonism: Agomelatine acts as an antagonist at the serotonin 5-HT2C receptor.

This dual mechanism is believed to be synergistic, contributing to its antidepressant and anxiolytic effects, as well as its ability to resynchronize disrupted circadian rhythms often observed in depressed patients.

Quantitative Receptor Pharmacology

The binding affinity of agomelatine for its target receptors has been quantified in numerous studies. The following tables summarize the key quantitative data, providing a comparative overview of its receptor binding profile.

Table 1: Agomelatine Binding Affinities (Ki)

| Receptor | Species | Tissue/Cell Line | Ki (nM) | Reference |

| MT1 | Human | CHO Cells | 0.1 | |

| Human | HEK Cells | 0.06 | ||

| MT2 | Human | CHO Cells | 0.12 | |

| Human | HEK Cells | 0.27 | ||

| 5-HT2C | Human (cloned) | - | 631 | |

| Porcine (native) | - | - | ||

| 5-HT2B | Human (cloned) | - | 660 |

Table 2: Agomelatine Receptor Activity (pKi)

| Receptor | Species | pKi | Reference |

| 5-HT2C | Human (cloned) | 6.2 | |

| Porcine (native) | 6.4 | ||

| 5-HT2B | Human (cloned) | 6.6 | |

| 5-HT2A | Rat/Human | <5.0 - 5.3 |

Signaling Pathways and Downstream Effects

The interaction of agomelatine with its target receptors initiates a cascade of intracellular signaling events that ultimately lead to its therapeutic effects.

Melatonergic Pathway

Agonism at MT1 and MT2 receptors in the SCN helps to resynchronize the sleep-wake cycle and other circadian rhythms that are often disrupted in depression. This action is crucial for alleviating symptoms such as insomnia and daytime fatigue.

Caption: Agomelatine's agonism at MT1/MT2 receptors in the SCN.

Serotonergic Pathway and Neurotransmitter Release

Antagonism of 5-HT2C receptors by agomelatine leads to the disinhibition of downstream neuronal pathways, resulting in an increased release of dopamine (B1211576) and norepinephrine (B1679862), particularly in the prefrontal cortex. This is a key component of its antidepressant effect, as these neurotransmitters are crucial for mood regulation, motivation, and cognitive function.

Caption: Agomelatine's antagonism of 5-HT2C receptors.

Neurotrophic and Cellular Effects

Emerging evidence suggests that agomelatine may also exert its antidepressant effects through the modulation of neurotrophic factors and cellular plasticity. Studies have shown that agomelatine can increase the expression of Brain-Derived Neurotrophic Factor (BDNF) and promote neurogenesis in the hippocampus. These effects are thought to contribute to the long-term therapeutic benefits of the drug.

Experimental Protocols

The following sections outline the general methodologies for key experiments used to characterize the mechanism of action of agomelatine. These protocols are based on standard techniques reported in the literature.

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of agomelatine for its target receptors.

Methodology:

-

Membrane Preparation: Membranes are prepared from cells expressing the receptor of interest (e.g., CHO or HEK cells transfected with human MT1, MT2, or 5-HT2C receptors) or from native tissues.

-

Incubation: A fixed concentration of a radiolabeled ligand (e.g., [³H]-melatonin for MT receptors or [³H]-mesulergine for 5-HT2C receptors) is incubated with the membrane preparation in the presence of increasing concentrations of unlabeled agomelatine.

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Detection: The radioactivity retained on the filters is quantified using a scintillation counter.

-

Data Analysis: The concentration of agomelatine that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

Caption: Workflow for a radioligand binding assay.

In Vivo Microdialysis

Objective: To measure the extracellular levels of dopamine and norepinephrine in specific brain regions of freely moving animals following agomelatine administration.

Methodology:

-

Probe Implantation: A microdialysis probe is stereotaxically implanted into the brain region of interest (e.g., the prefrontal cortex) of an anesthetized rodent.

-

Perfusion: The probe is continuously perfused with artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate.

-

Sample Collection: Dialysate samples, containing extracellular fluid that has diffused across the probe's semipermeable membrane, are collected at regular intervals before and after the administration of agomelatine.

-

Analysis: The concentrations of dopamine and norepinephrine in the dialysate samples are quantified using high-performance liquid chromatography (HPLC) with electrochemical detection.

-

Data Analysis: Changes in neurotransmitter levels over time are expressed as a percentage of the baseline concentrations.

In Vivo Electrophysiology

Objective: To assess the effects of agomelatine on the firing rate of neurons in specific brain regions.

Methodology:

-

Animal Preparation: Anesthetized rodents are placed in a stereotaxic frame.

-

Electrode Placement: A recording microelectrode is lowered into the target brain region, such as the ventral tegmental area (VTA) for dopamine neurons or the locus coeruleus (LC) for norepinephrine neurons.

-

Recording: The spontaneous electrical activity (action potentials) of individual neurons is recorded before and after the administration of agomelatine.

-

Data Analysis: The firing rate and pattern of the neurons are analyzed to determine the effect of the drug.

Forced Swim Test (Animal Model of Depression)

Objective: To evaluate the antidepressant-like effects of agomelatine in a behavioral model.

Methodology:

-

Pre-test Session: On the first day, rats are placed individually in a cylinder of water for a 15-minute pre-swim session.

-

Drug Administration: On the second day, agomelatine or a vehicle is administered to the animals.

-

Test Session: After a specific pretreatment time, the rats are placed back into the water cylinder for a 5-minute test session.

-

Behavioral Scoring: The duration of immobility (floating without struggling) is recorded by a trained observer who is blind to the treatment conditions.

-

Data Analysis: A decrease in the duration of immobility is indicative of an antidepressant-like effect.

Clinical Trials in Major Depressive Disorder

Objective: To evaluate the efficacy and safety of agomelatine in patients with major depressive disorder.

Methodology:

-

Study Design: Randomized, double-blind, placebo-controlled, parallel-group studies are the gold standard.

-

Patient Population: Adult patients meeting the diagnostic criteria for major depressive disorder (according to DSM criteria) with a minimum baseline severity score on a standardized depression rating scale (e.g., Hamilton Depression Rating Scale - HAM-D17).

-

Treatment: Patients are randomly assigned to receive a fixed or flexible dose of agomelatine (e.g., 25-50 mg/day) or placebo for a defined period (typically 6-8 weeks for acute treatment).

-

Efficacy Assessments: The primary outcome measure is typically the change from baseline in the total score of a validated depression rating scale (e.g., HAM-D17). Secondary outcome measures may include response rates, remission rates, and changes in anxiety and sleep parameters.

-

Safety Assessments: Safety and tolerability are monitored through the recording of adverse events, vital signs, and laboratory tests (including liver function tests).

Conclusion

Agomelatine's mechanism of action, centered on its synergistic agonism of MT1/MT2 receptors and antagonism of 5-HT2C receptors, offers a unique and effective approach to the treatment of major depressive disorder. This dual action not only addresses the core symptoms of depression but also the frequently co-morbid sleep and circadian rhythm disturbances. The extensive preclinical and clinical research summarized in this guide provides a robust foundation for understanding the pharmacological basis of agomelatine's therapeutic effects. Further research into its downstream neurotrophic and cellular effects will continue to elucidate the full spectrum of its activity and may open new avenues for the treatment of mood disorders.

Synthesis and Characterization of Agomelatine L(+)-Tartaric Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Agomelatine (B1665654), a melatonergic agonist (MT1/MT2) and 5-HT2C antagonist, is an active pharmaceutical ingredient (API) used in the treatment of major depressive disorder.[1][2] Its efficacy is attributed to the synergistic action on both melatonergic and serotonergic systems, which helps in resynchronizing circadian rhythms and increasing dopamine (B1211576) and norepinephrine (B1679862) release in the frontal cortex.[3][4] However, agomelatine's low aqueous solubility presents a challenge for its formulation and bioavailability.[5] The formation of salts or co-crystals with pharmaceutically acceptable co-formers, such as L(+)-tartaric acid, is a promising strategy to enhance its physicochemical properties. This technical guide provides a comprehensive overview of the synthesis and characterization of Agomelatine L(+)-Tartaric acid, offering detailed experimental protocols and data analysis for researchers in drug development.

Synthesis of Agomelatine L(+)-Tartaric Acid

The synthesis of an agomelatine salt or co-crystal with L(+)-tartaric acid typically involves reacting agomelatine with L(+)-tartaric acid in a suitable solvent system to facilitate the formation of the new solid form. While a specific, detailed protocol for the L(+)-tartaric acid form is not widely published, a general approach based on solvent-based cocrystallization methods can be employed.[5]

Experimental Protocol: Solvent-Antisolvent Crystallization

This method involves dissolving both agomelatine and L(+)-tartaric acid in a solvent in which they are both soluble, followed by the addition of an antisolvent to induce precipitation of the desired salt or co-crystal.

Materials:

-

Agomelatine (free base)

-

L(+)-Tartaric acid

-

Solvent: e.g., Ethyl acetate (B1210297) (a C3-C7 ester or C2-C7 ether is recommended)[5]

-

Antisolvent: e.g., Hexane (B92381) (a C5-C7 alkane or benzene (B151609) is recommended)[5]

-

Reaction vessel

-

Stirring apparatus

-

Filtration apparatus (e.g., Büchner funnel)

-

Vacuum oven

Procedure:

-

Dissolution: Dissolve equimolar amounts of agomelatine and L(+)-tartaric acid in a minimal amount of ethyl acetate at room temperature (20-30°C) with continuous stirring until a clear solution is obtained.[5] The molar ratio may be optimized (e.g., 1:1 or 2:1) to achieve the desired stoichiometry.

-

Antisolvent Addition: Slowly add hexane (in a volume ratio of approximately 1:2 to 1:3 of solvent to antisolvent) to the solution while maintaining vigorous stirring.[5] The addition of the antisolvent will reduce the solubility of the product and induce precipitation.

-

Crystallization: Continue stirring the resulting suspension for a predetermined period (e.g., 2-4 hours) to allow for complete crystal formation. The vessel should be covered to prevent solvent evaporation.[5]

-

Isolation: Collect the precipitated solid by vacuum filtration.

-

Washing: Wash the collected crystals with a small amount of the antisolvent (hexane) to remove any residual soluble impurities.

-

Drying: Dry the purified crystals under vacuum at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of Agomelatine L(+)-Tartaric acid.

Characterization of Agomelatine L(+)-Tartaric Acid

A comprehensive characterization of the newly synthesized solid form is crucial to confirm its identity, purity, and physicochemical properties. The following techniques are essential for this purpose.

X-Ray Powder Diffraction (XRPD)

XRPD is a primary technique for identifying the crystalline phase of a solid material. The resulting diffraction pattern is a unique fingerprint of the crystal structure.

Experimental Protocol:

-

Instrument: A powder X-ray diffractometer.

-

Radiation: Cu Kα radiation (λ = 1.5406 Å).

-

Scan Range (2θ): 3° to 40°.

-

Scan Speed: 2°/min.

-

Sample Preparation: A small amount of the powdered sample is gently pressed onto a sample holder.

Data Presentation:

| Characteristic XRPD Peaks (2θ) for a Hypothetical Agomelatine L(+)-Tartaric Acid |

| Angle (2θ°) |

| Value 1 |

| Value 2 |

| Value 3 |

| Value 4 |

| Value 5 |

| Value 6 |

| Value 7 |

| Value 8 |

| (Note: Specific peak positions for the L(+)-Tartaric acid form are not readily available in the public domain and would need to be determined experimentally. The table serves as a template for data presentation.) |

Thermal Analysis: DSC and TGA

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide information about the thermal properties of the material, such as melting point, phase transitions, and thermal stability.

Experimental Protocols:

-

DSC:

-

Instrument: A differential scanning calorimeter.

-

Sample Pan: Aluminum pan.

-

Atmosphere: Nitrogen purge (50 mL/min).

-

Heating Rate: 10°C/min.

-

Temperature Range: Typically from 25°C to 250°C.

-

-

TGA:

-

Instrument: A thermogravimetric analyzer.

-

Sample Pan: Platinum or ceramic pan.

-

Atmosphere: Nitrogen purge (50 mL/min).

-

Heating Rate: 10°C/min.

-

Temperature Range: Typically from 25°C to 500°C.

-

Data Presentation:

| Thermal Analysis Data for a Hypothetical Agomelatine L(+)-Tartaric Acid | Value |

| DSC Onset Temperature (°C) | Value |

| DSC Peak Temperature (Melting Point, °C) | Value |

| TGA Onset of Decomposition (°C) | Value |

| TGA Weight Loss (%) | Value |

| (Note: These values would need to be determined experimentally.) |

Spectroscopic Analysis: FTIR and Raman

Fourier Transform Infrared (FTIR) and Raman spectroscopy are used to identify the functional groups present in the molecule and to confirm the formation of the salt or co-crystal through changes in vibrational modes.

Experimental Protocols:

-

FTIR:

-

Instrument: An FTIR spectrometer.

-

Technique: Attenuated Total Reflectance (ATR) or KBr pellet method.

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

-

Raman:

-

Instrument: A Raman spectrometer.

-

Laser Wavelength: e.g., 785 nm.

-

Spectral Range: 200-3200 cm⁻¹.

-

Data Presentation:

| Characteristic Spectroscopic Peaks (cm⁻¹) for Agomelatine and L(+)-Tartaric Acid | Agomelatine (Free Base)[6][7] | L(+)-Tartaric Acid | Hypothetical Agomelatine L(+)-Tartaric Acid |

| N-H Stretch | ~3234 | - | Shifted Value |

| C=O Stretch (Amide I) | ~1638 | ~1730 | Shifted Value |

| C-H Stretch (Aromatic) | ~3060 | - | Value |

| C-H Stretch (Aliphatic) | ~2940 | ~2980 | Value |

| C-O-C Stretch | ~1249, 1184 | ~1100 | Value |

| O-H Stretch (Carboxylic Acid) | - | Broad ~3400-2400 | Modified Band |

| (Note: The formation of a salt or co-crystal would likely result in shifts in the N-H and C=O stretching frequencies of agomelatine and changes in the O-H and C=O bands of tartaric acid.) |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of the agomelatine and tartaric acid components in the new solid form.

Experimental Protocol:

-

Instrument: An NMR spectrometer (e.g., 400 MHz).

-

Solvent: Deuterated solvent in which the sample is soluble (e.g., DMSO-d₆ or CDCl₃).[8]

-

Standard: Tetramethylsilane (TMS).

Data Presentation:

| ¹H NMR Chemical Shifts (δ, ppm) in DMSO-d₆ | Agomelatine[8] | L(+)-Tartaric Acid[9] | Hypothetical Agomelatine L(+)-Tartaric Acid |

| Aromatic Protons | 7.15-7.77 (m, 6H) | - | Similar to Agomelatine |

| -OCH₃ Protons | 3.99 (s, 3H) | - | Similar to Agomelatine |

| -CH₂- (near N) | 3.62 (m, 2H) | - | Slightly Shifted |

| -CH₂- (near ring) | 3.25 (t, 2H) | - | Slightly Shifted |

| -NH Proton | 5.61 (s, 1H) | - | Shifted or Broadened |

| -CH₃ (acetyl) | 1.95 (s, 3H) | - | Similar to Agomelatine |

| -CH (Tartaric Acid) | - | 4.34 (s, 2H) | Present |

| -OH & -COOH Protons | - | Broad signal | Shifted or Exchanged |

| ¹³C NMR Chemical Shifts (δ, ppm) in DMSO-d₆ | Agomelatine[8] | Hypothetical Agomelatine L(+)-Tartaric Acid |

| Carbonyl Carbon | ~169.5 | Slightly Shifted |

| Aromatic Carbons | 102.7-157.5 | Similar to Agomelatine |

| -OCH₃ Carbon | ~55.2 | Similar to Agomelatine |

| -CH₂- Carbon (near N) | ~39.6 | Slighty Shifted |

| -CH₂- Carbon (near ring) | ~33.2 | Slightly Shifted |

| -CH₃ Carbon | ~22.7 | Similar to Agomelatine |

| Carboxyl Carbon (Tartaric Acid) | - | Present |

| -CH- Carbon (Tartaric Acid) | - | Present |

Characterization Workflow Diagram

Caption: Workflow for the characterization of Agomelatine L(+)-Tartaric acid.

Agomelatine Signaling Pathway

Agomelatine's unique pharmacological profile stems from its dual action as a potent agonist at melatonin (B1676174) MT1 and MT2 receptors and as a neutral antagonist at 5-HT2C receptors.[3][10]

-

Melatonergic Agonism (MT1/MT2): Agomelatine mimics the action of melatonin by binding to and activating MT1 and MT2 receptors, which are primarily located in the suprachiasmatic nucleus (SCN) of the hypothalamus.[4] This action helps to regulate and resynchronize disrupted circadian rhythms, a common feature in depressive disorders.[2]

-

Serotonergic Antagonism (5-HT2C): By blocking 5-HT2C receptors, agomelatine disinhibits the release of dopamine and norepinephrine in the frontal cortex.[3][4] This increase in catecholaminergic neurotransmission contributes to its antidepressant effects.

The synergistic combination of these two mechanisms is believed to be responsible for agomelatine's therapeutic efficacy.[10]

Signaling Pathway Diagram

Caption: Agomelatine's dual mechanism of action.

Conclusion

The synthesis of Agomelatine L(+)-Tartaric acid represents a viable strategy to potentially improve the physicochemical properties of agomelatine. This guide provides a foundational framework for its preparation and comprehensive characterization. The detailed protocols and data presentation templates are intended to assist researchers in the systematic evaluation of this novel solid form. Further investigation into the dissolution profile, stability, and bioavailability of Agomelatine L(+)-Tartaric acid is warranted to fully assess its potential as an improved pharmaceutical product.

References

- 1. trial.medpath.com [trial.medpath.com]

- 2. Agomelatine: A novel melatonergic antidepressant - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. psychscenehub.com [psychscenehub.com]

- 5. data.epo.org [data.epo.org]

- 6. US9029420B2 - Agomelatine and pharmaceutical compositions thereof - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. rjpbcs.com [rjpbcs.com]

- 9. Human Metabolome Database: 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000956) [hmdb.ca]

- 10. Agomelatine: mechanism of action and pharmacological profile in relation to antidepressant properties - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacological Profile of Agomelatine L(+)-Tartaric Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Agomelatine (B1665654), a structural analogue of melatonin (B1676174), is an atypical antidepressant with a unique pharmacological profile. It acts as a potent agonist at melatonergic MT1 and MT2 receptors and as a neutral antagonist at the serotonergic 5-HT2C receptor.[1] This dual mechanism of action is believed to be synergistic, contributing to its antidepressant and anxiolytic effects, as well as its ability to resynchronize circadian rhythms.[1] This technical guide provides an in-depth overview of the pharmacological properties of agomelatine L(+)-tartaric acid, including its receptor binding affinity, in vitro and in vivo effects, and detailed experimental methodologies for its characterization. The L(+)-tartaric acid salt enhances the stability and bioavailability of agomelatine.[2]

Physicochemical Properties

Agomelatine is a white to almost white crystalline powder that is practically insoluble in water but soluble in organic solvents like ethanol (B145695) and DMSO.[3][4][5] The L(+)-tartaric acid salt form is utilized to improve the physicochemical properties of the active ingredient.

Receptor Binding and Functional Activity

Agomelatine's primary pharmacological action is mediated through its high affinity for melatonergic (MT1 and MT2) receptors and its moderate affinity for the serotonin (B10506) 5-HT2C receptor.

Receptor Binding Affinity

The binding affinities of agomelatine for its primary targets are summarized in the table below.

| Receptor | Agomelatine Ki (nM) | Radioligand | Tissue/Cell Line | Reference |

| MT1 (human) | ~0.1 | 2-[¹²⁵I]iodomelatonin | Transfected Cells | [1] |

| MT2 (human) | ~0.1 | 2-[¹²⁵I]iodomelatonin | Transfected Cells | [1] |

| 5-HT2C (human) | 631 | [³H]mesulergine | Transfected Cells | |

| 5-HT2B (human) | 660 | - | Transfected Cells |

Functional Activity

-

Melatonergic Receptors (MT1/MT2): Agomelatine is a potent agonist at both MT1 and MT2 receptors, mimicking the effects of endogenous melatonin.[1] This agonism is responsible for its chronobiotic properties, including the resynchronization of disrupted circadian rhythms.

-

Serotonergic Receptor (5-HT2C): Agomelatine acts as a neutral antagonist at 5-HT2C receptors.[1] This is a key differentiator from many other antidepressants. By blocking the inhibitory tone of serotonin on dopamine (B1211576) and norepinephrine (B1679862) release in the prefrontal cortex, agomelatine indirectly enhances the levels of these neurotransmitters.

Signaling Pathways

The dual mechanism of agomelatine results in the modulation of distinct intracellular signaling cascades.

Melatonergic (MT1/MT2) Receptor Signaling

Activation of MT1 and MT2 receptors, which are G-protein coupled receptors (GPCRs), primarily leads to the inhibition of adenylyl cyclase via the Gαi subunit, resulting in decreased intracellular cyclic AMP (cAMP) levels.[6][7] This, in turn, modulates downstream effectors like protein kinase A (PKA) and the phosphorylation of cAMP response element-binding protein (CREB). The Gβγ subunit can also activate other pathways, including phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which subsequently activate protein kinase C (PKC) and modulate intracellular calcium levels.[6][7]

Caption: Agonism of Agomelatine at MT1/MT2 receptors.

Serotonergic (5-HT2C) Receptor Signaling

The 5-HT2C receptor is a Gq/11-coupled GPCR. Its activation by serotonin typically leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into IP3 and DAG.[8][9] This results in an increase in intracellular calcium and activation of PKC.[8][9] As a neutral antagonist, agomelatine blocks the constitutive activity of the 5-HT2C receptor and prevents serotonin from binding and initiating this cascade. This antagonism leads to the disinhibition of dopaminergic and noradrenergic neurons in the prefrontal cortex.

Caption: Antagonism of Agomelatine at 5-HT2C receptors.

In Vivo Pharmacology

Agomelatine has demonstrated antidepressant and anxiolytic-like effects in various animal models.

Animal Models of Depression

| Model | Species | Agomelatine Dose | Effect | Reference |

| Forced Swim Test | Rat | 10, 40 mg/kg, p.o. | Decreased immobility time | |

| Chronic Mild Stress | Rat | 10, 50 mg/kg, i.p. | Reversed anhedonia | |

| Learned Helplessness | Rat | 10 mg/kg, i.p. | Reduced escape failures |

Effects on Neurotransmitter Levels

In vivo microdialysis studies in rats have shown that agomelatine administration leads to a dose-dependent increase in extracellular levels of dopamine and norepinephrine, specifically in the prefrontal cortex. This effect is attributed to the antagonism of 5-HT2C receptors.

Experimental Protocols

Radioligand Binding Assay for MT1/MT2 Receptors

Objective: To determine the binding affinity of agomelatine L(+)-tartaric acid for MT1 and MT2 receptors.

Materials:

-

Membrane preparations from cells stably expressing human MT1 or MT2 receptors.

-

[³H]-melatonin or 2-[¹²⁵I]iodomelatonin (radioligand).

-

Agomelatine L(+)-tartaric acid.

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂).

-

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters (e.g., Whatman GF/B).

-

Scintillation cocktail.

-

Scintillation counter.

Procedure:

-

Prepare serial dilutions of agomelatine L(+)-tartaric acid.

-

In a 96-well plate, add binding buffer, radioligand (at a concentration near its Kd), and either vehicle, unlabeled melatonin (for non-specific binding), or a dilution of agomelatine.

-

Add the cell membrane preparation to initiate the binding reaction.

-

Incubate at a specific temperature (e.g., 25°C) for a defined period to reach equilibrium.

-

Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Determine the IC₅₀ value for agomelatine and calculate the Ki using the Cheng-Prusoff equation.

Caption: Workflow for a radioligand binding assay.

Forced Swim Test (FST) in Rats

Objective: To assess the antidepressant-like activity of agomelatine L(+)-tartaric acid.

Materials:

-

Male Wistar rats (200-250 g).

-

Agomelatine L(+)-tartaric acid.

-

Vehicle (e.g., distilled water with 0.5% carboxymethylcellulose).

-

Cylindrical tanks (40 cm high, 20 cm in diameter) filled with water (23-25°C) to a depth of 15 cm.

-

Video recording equipment.

Procedure:

-

Pre-test session (Day 1): Place each rat individually in a cylinder for 15 minutes. This is to induce a state of behavioral despair.

-

Drug Administration (Day 2): Administer agomelatine L(+)-tartaric acid or vehicle orally 60 minutes before the test session.

-

Test session (Day 2): Place each rat in the cylinder for a 5-minute test session.

-

Behavioral Scoring: Record the session and score the duration of immobility (floating with only minimal movements to keep the head above water).

-

Data Analysis: Compare the immobility time between the agomelatine-treated and vehicle-treated groups using an appropriate statistical test (e.g., t-test or ANOVA).

In Vivo Microdialysis

Objective: To measure the effect of agomelatine L(+)-tartaric acid on extracellular dopamine and norepinephrine levels in the rat prefrontal cortex.

Materials:

-

Male Wistar rats with stereotaxically implanted guide cannulae targeting the medial prefrontal cortex.

-

Microdialysis probes.

-

Agomelatine L(+)-tartaric acid.

-

Artificial cerebrospinal fluid (aCSF).

-

HPLC system with electrochemical detection.

Procedure:

-

Insert the microdialysis probe through the guide cannula into the prefrontal cortex of a freely moving rat.

-

Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).

-

Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes).

-

Administer agomelatine L(+)-tartaric acid (e.g., intraperitoneally) or vehicle.

-

Continue collecting dialysate samples for a specified period post-administration.

-

Analyze the concentration of dopamine and norepinephrine in the dialysate samples using HPLC-ECD.

-

Express the results as a percentage of the baseline levels and compare the neurotransmitter levels between the agomelatine- and vehicle-treated groups.

Conclusion

Agomelatine L(+)-tartaric acid possesses a unique and multifaceted pharmacological profile characterized by its potent agonism at MT1 and MT2 receptors and its antagonism of 5-HT2C receptors. This dual mechanism of action underlies its efficacy in treating major depressive disorder by not only modulating monoaminergic systems but also by restoring disrupted circadian rhythms. The experimental protocols outlined in this guide provide a framework for the continued investigation and characterization of this and other novel antidepressant compounds.

References

- 1. Agomelatine: mechanism of action and pharmacological profile in relation to antidepressant properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Agomelatine (L()-Tartaric acid) (S-20098 L()-Tartaric acid) [myskinrecipes.com]

- 3. rjpbcs.com [rjpbcs.com]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. 5-HT2C receptor agonist - Wikipedia [en.wikipedia.org]

Agomelatine's Impact on Hippocampal Neurogenesis in Rats: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the effects of agomelatine (B1665654), a novel antidepressant, on hippocampal neurogenesis in rat models. By summarizing key quantitative data, detailing experimental methodologies, and visualizing the underlying signaling pathways, this document serves as a comprehensive resource for professionals in the fields of neuroscience and drug development.

Executive Summary

Agomelatine, an agonist of melatonergic (MT1/MT2) receptors and an antagonist of the 5-HT2C receptor, has demonstrated pro-neurogenic effects in the hippocampus of rats, particularly under conditions of stress. Chronic administration of agomelatine has been shown to increase the proliferation, survival, and maturation of new neurons in the dentate gyrus, a key region for learning and memory. These effects are often more pronounced in the ventral hippocampus, an area strongly associated with emotional regulation. The therapeutic benefits of agomelatine in models of depression and anxiety are thought to be mediated, at least in part, by its ability to restore and enhance adult hippocampal neurogenesis. This is achieved through the modulation of key signaling pathways, including the Brain-Derived Neurotrophic Factor (BDNF) and cAMP response element-binding protein (CREB) cascades.

Quantitative Data on Hippocampal Neurogenesis

The following tables summarize the quantitative effects of agomelatine on various markers of hippocampal neurogenesis in rats, as reported in key scientific studies.

Table 1: Effect of Agomelatine on Cell Proliferation (Ki-67 Positive Cells) in the Hippocampus of Chronically Stressed Rats

| Treatment Group | Dorsal Dentate Gyrus (Ki-67 cells/mm) | Ventral Dentate Gyrus (Ki-67 cells/mm) |

| Control - Vehicle | 4.01 ± 0.35 | 2.58 ± 0.23 |

| Control - Agomelatine | 4.31 ± 0.24 | 2.72 ± 0.31 |

| Stress - Vehicle | 3.36 ± 0.23 | 2.16 ± 0.11 |

| Stress - Agomelatine | 4.90 ± 0.29** | 3.07 ± 0.18* |

*Data extracted from Dagyte et al., 2011. Adult male Wistar rats were subjected to chronic footshock stress and treated with agomelatine (40 mg/kg, i.p.) or vehicle for 21 days. Values are mean ± SEM. p < 0.05, **p < 0.01 vs. Stress - Vehicle group.[1]

Table 2: Effect of Agomelatine on Newborn Cell Survival (BrdU Positive Cells) in the Hippocampus of Chronically Stressed Rats

| Treatment Group | Dorsal Dentate Gyrus (BrdU+ cells) | Ventral Dentate Gyrus (BrdU+ cells) |

| Control - Vehicle | 4.26 ± 0.55 | 3.15 ± 0.33 |

| Control - Agomelatine | Not specified | Not specified |

| Stress - Vehicle | 4.08 ± 0.41 | 2.40 ± 0.25 |

| Stress - Agomelatine | 4.85 ± 0.39 | 3.51 ± 0.29** |

Data extracted from Dagyte et al., 2011. Adult male Wistar rats were subjected to chronic footshock stress and treated with agomelatine (40 mg/kg, i.p.) or vehicle for 21 days. BrdU was administered on the first three days of the experiment. Values are mean ± SEM. **p < 0.01 vs. Stress - Vehicle group.[1]

Table 3: Effect of Agomelatine on Immature Neurons (DCX Expression) in the Hippocampus of Chronically Stressed Rats

| Treatment Group | Dentate Gyrus (DCX expression as % of control) |

| Control - Vehicle | 100% |

| Control - Agomelatine | Reduced (not quantified) |

| Stress - Vehicle | Significantly decreased |

| Stress - Agomelatine | Reversed the stress-induced decrease |

Qualitative summary from Dagyte et al., 2011. Chronic agomelatine treatment reversed the stress-induced decrease in doublecortin (DCX) expression in the dentate gyrus.[1][2]

Table 4: Effect of Agomelatine on Neurogenesis in a Prenatal Restraint Stress (PRS) Rat Model

| Measurement | Control - Vehicle | PRS - Vehicle | PRS - Agomelatine |

| PSA-NCAM+/BrdU+ cells (Total Hippocampus) | ~100% | ~60% | ~110%# |

| PSA-NCAM+/BrdU+ cells (Ventral Hippocampus) | ~100% | ~50% | ~120%# |

| BrdU+/NeuN+ cells (Total Hippocampus) | ~100% | ~70%* | ~105%# |

*Data are estimations based on graphical representations from Morley-Fletcher et al., 2011. Adult male offspring of prenatally stressed dams were treated with agomelatine (40 mg/kg, i.p.) or vehicle for 6 weeks. Values are expressed as a percentage of the control-vehicle group. p < 0.05 vs. Control - Vehicle; #p < 0.05 vs. PRS - Vehicle.[3]

Experimental Protocols

This section provides a detailed overview of the methodologies employed in the cited studies to assess the effects of agomelatine on hippocampal neurogenesis.

Animal Models and Drug Administration

-

Animal Models: Studies commonly utilize adult male Wistar or Sprague-Dawley rats.[1][4] Stress models are frequently employed to investigate the therapeutic potential of agomelatine, including chronic unpredictable mild stress (CUMS), chronic footshock stress, and prenatal restraint stress (PRS).[1][3][5]

-

Agomelatine Administration: Agomelatine is typically dissolved in a vehicle such as 1% hydroxyethylcellulose.[1] The standard dose used in many studies is 40 mg/kg, administered via intraperitoneal (i.p.) injection once daily.[1][6] Treatment durations range from 15 days to several weeks.[4]

Immunohistochemistry for Neurogenesis Markers

A standard immunohistochemical protocol to detect markers of neurogenesis (e.g., BrdU, Ki-67, DCX) in rat brain tissue is as follows:

-

Perfusion and Tissue Preparation: Rats are deeply anesthetized and transcardially perfused with saline followed by 4% paraformaldehyde. Brains are extracted and post-fixed overnight, then transferred to a sucrose (B13894) solution for cryoprotection. Coronal sections (typically 30-40 µm) of the hippocampus are cut using a cryostat or vibratome.[1]

-

Antigen Retrieval (for BrdU): For BrdU staining, DNA denaturation is required. Sections are incubated in 2N HCl at 37°C for 30 minutes, followed by neutralization in a borate (B1201080) buffer (pH 8.5).

-

Blocking: Sections are incubated in a blocking solution (e.g., phosphate-buffered saline containing Triton X-100 and normal goat serum) to reduce non-specific antibody binding.

-

Primary Antibody Incubation: Sections are incubated with the primary antibody (e.g., mouse anti-BrdU, rabbit anti-Ki-67, or goat anti-DCX) at a specific concentration and for a designated time (often overnight at 4°C).

-

Secondary Antibody Incubation: After washing, sections are incubated with a biotinylated secondary antibody that corresponds to the species of the primary antibody.

-

Signal Amplification and Visualization: The signal is amplified using an avidin-biotin-peroxidase complex (ABC) method and visualized with a chromogen such as 3,3'-diaminobenzidine (B165653) (DAB), which produces a brown precipitate.

-

Microscopy and Quantification: Stained cells in the dentate gyrus are counted using a light microscope. Stereological methods are often employed for unbiased cell quantification.[1]

Western Blotting for Signaling Proteins (e.g., BDNF)

The following protocol outlines the general steps for quantifying protein levels of key signaling molecules in hippocampal tissue:

-

Tissue Homogenization: Hippocampal tissue is dissected and homogenized in a lysis buffer containing protease and phosphatase inhibitors to prevent protein degradation.

-

Protein Quantification: The total protein concentration in the lysate is determined using a protein assay, such as the Bradford or BCA assay.

-

SDS-PAGE: Equal amounts of protein from each sample are loaded onto a polyacrylamide gel and separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a nitrocellulose or PVDF membrane.

-

Blocking: The membrane is incubated in a blocking solution (e.g., non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated with a primary antibody specific to the protein of interest (e.g., rabbit anti-BDNF) overnight at 4°C.

-

Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and imaged.

-

Densitometry: The intensity of the protein bands is quantified using image analysis software, and the levels are normalized to a loading control protein (e.g., β-actin or GAPDH).

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways involved in agomelatine's pro-neurogenic effects and a typical experimental workflow.

Caption: Agomelatine's dual action on MT1/MT2 and 5-HT2C receptors converges on downstream signaling cascades, leading to the activation of the ERK/CREB/BDNF pathway and promoting hippocampal neurogenesis.

References

- 1. The Novel Antidepressant Agomelatine Normalizes Hippocampal Neuronal Activity and Promotes Neurogenesis in Chronically Stressed Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The novel antidepressant agomelatine normalizes hippocampal neuronal activity and promotes neurogenesis in chronically stressed rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. psychiatry-psychopharmacology.com [psychiatry-psychopharmacology.com]

- 5. Agomelatine reverses the decrease in hippocampal cell survival induced by chronic mild stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Agonist Activity of Agomelatine at MT1/MT2 Receptors

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Agomelatine is an atypical antidepressant distinguished by its unique pharmacological profile. It acts as a potent agonist at the melatonin (B1676174) MT1 and MT2 receptors and simultaneously as an antagonist at the serotonin (B10506) 5-HT2C receptor.[1][2] This dual mechanism is believed to be synergistic, contributing to its efficacy in treating major depressive disorder by resynchronizing disrupted circadian rhythms and increasing norepinephrine (B1679862) and dopamine (B1211576) release in the prefrontal cortex.[3][4] This guide provides a detailed technical overview of Agomelatine's agonist activity at the MT1 and MT2 receptors, focusing on its binding affinity, the canonical signaling pathway it activates, and the standard experimental protocols used for its characterization.

Quantitative Data: Receptor Binding Affinity

The affinity of a ligand for its receptor is a critical parameter in drug development, typically quantified by the inhibition constant (Ki). Agomelatine demonstrates high affinity for both human MT1 and MT2 receptors, comparable to the endogenous ligand, melatonin.[5] The binding affinities have been characterized in various recombinant cell systems, with nanomolar and sub-nanomolar Ki values reported.

A summary of published binding affinity data is presented in Table 1.

| Compound | Receptor | Cell Line | Ki (nM) | Reference |

| Agomelatine | human MT1 | CHO Cells | 0.1 | [6] |

| Agomelatine | human MT2 | CHO Cells | 0.12 | [6][7] |

| Agomelatine | human MT1 | HEK Cells | 0.06 | [6] |

| Agomelatine | human MT2 | HEK Cells | 0.27 | [6] |

Melatonergic Signaling Pathways

The MT1 and MT2 receptors are G protein-coupled receptors (GPCRs) that primarily couple to the inhibitory G-protein, Gαi.[8] The activation of these receptors by Agomelatine initiates a signaling cascade that results in the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This pathway is fundamental to the chronobiotic effects of melatonergic agonists.

The canonical signaling pathway is illustrated below.

Experimental Protocols

The characterization of Agomelatine's activity relies on standardized in vitro assays. The following sections detail the methodologies for determining binding affinity and functional agonism.

Radioligand Competition Binding Assay

This assay is the gold standard for determining the binding affinity (Ki) of an unlabeled compound by measuring its ability to compete with a radiolabeled ligand for binding to the target receptor.[9][10]

Objective: To determine the Ki of Agomelatine at MT1 and MT2 receptors.

Materials:

-

Receptor Source: Cell membranes from HEK293 or CHO cells stably expressing human MT1 or MT2 receptors.[11]

-

Radioligand: [¹²⁵I]-2-Iodomelatonin, a high-affinity radioligand for melatonin receptors.

-

Test Compound: Agomelatine, serially diluted.

-

Non-specific Binding Control: High concentration of unlabeled melatonin (e.g., 10 µM).

-

Binding Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.[11]

-

Apparatus: 96-well plates, cell harvester, glass fiber filters, scintillation counter.[12]

Methodology:

-

Membrane Preparation: Homogenize receptor-expressing cells in a cold lysis buffer and pellet the membranes via centrifugation. Resuspend the final pellet in binding buffer to a specific protein concentration.[11]

-

Assay Setup: In a 96-well plate, combine the cell membrane preparation, a fixed concentration of [¹²⁵I]-2-Iodomelatonin (typically near its Kd value), and varying concentrations of Agomelatine.[11]

-

Total Binding Wells: Contain membranes and radioligand only.

-

Non-specific Binding Wells: Contain membranes, radioligand, and a saturating concentration of unlabeled melatonin.

-

Competition Wells: Contain membranes, radioligand, and serial dilutions of Agomelatine.

-

-

Incubation: Incubate the plate for a defined period (e.g., 60-120 minutes) at a controlled temperature (e.g., 25-30°C) to reach binding equilibrium.[11]

-

Filtration: Terminate the reaction by rapid vacuum filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand. Wash the filters multiple times with ice-cold wash buffer.[12]

-

Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.

-

Data Analysis:

-

Calculate Specific Binding = Total Binding - Non-specific Binding.

-

Plot the percentage of specific binding against the log concentration of Agomelatine to generate a competition curve and determine the IC₅₀ value (the concentration of Agomelatine that inhibits 50% of specific radioligand binding).

-

Calculate the Ki value from the IC₅₀ using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[11]

-

cAMP Functional Assay

This cell-based assay measures the functional consequence of receptor activation—in this case, the inhibition of cAMP production.

Objective: To quantify the potency (EC₅₀) and efficacy (Emax) of Agomelatine as an agonist at MT1/MT2 receptors.

Assay Principle: MT1/MT2 receptor activation inhibits adenylyl cyclase (AC). To create a measurable signal window, AC is first stimulated with forskolin (B1673556) to elevate intracellular cAMP levels. The ability of an agonist like Agomelatine to reduce this forskolin-stimulated cAMP level is then quantified.[13]

Materials:

-

Cell Line: HEK293 or CHO cells expressing the human MT1 or MT2 receptor.[14]

-

Stimulant: Forskolin.

-

Test Compound: Agomelatine, serially diluted.

-

Assay Buffer: e.g., HBSS with HEPES and a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation.[15]

-

Detection Kit: A commercial cAMP detection kit (e.g., HTRF, AlphaScreen, or GloSensor luminescence-based systems).[13][14][15]

Methodology:

-

Cell Culture: Culture the receptor-expressing cells in 384-well plates until they reach appropriate confluency.[13]

-

Assay Preparation: Wash the cells and replace the culture medium with assay buffer containing a phosphodiesterase inhibitor.

-

Compound Addition: Add serial dilutions of Agomelatine to the wells.

-

Stimulation: Add a fixed concentration of forskolin (typically a submaximal concentration, e.g., EC₈₀) to all wells (except negative controls) to stimulate cAMP production.

-

Incubation: Incubate the plate for a specified time (e.g., 30-60 minutes) at 37°C.

-

Detection: Lyse the cells (if required by the kit) and add the detection reagents according to the manufacturer's protocol. Read the plate on a compatible plate reader.[13]

-

Data Analysis:

-

Normalize the data with 0% inhibition corresponding to forskolin stimulation alone and 100% inhibition corresponding to the basal (unstimulated) level.

-

Plot the percent inhibition of forskolin-stimulated cAMP against the log concentration of Agomelatine.

-

Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (potency) and Emax (maximum efficacy).

-

Agomelatine's Dual Mechanism of Action

While the focus of this guide is on MT1/MT2 agonism, it is crucial to acknowledge that Agomelatine's clinical profile is inseparable from its 5-HT2C antagonism.[16] This dual action is considered synergistic.[4] The antagonism of 5-HT2C receptors disinhibits the release of dopamine and norepinephrine in the frontal cortex, complementing the circadian-regulating effects of its melatonergic agonism.[3][17] Furthermore, evidence suggests that MT1/MT2 and 5-HT2C receptors can form functional heterodimers, providing a potential molecular basis for this synergy.[8]

References

- 1. Agomelatine: mechanism of action and pharmacological profile in relation to antidepressant properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Agomelatine: A novel melatonergic antidepressant - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. Mechanism of action of agomelatine: a novel antidepressant exploiting synergy between monoaminergic and melatonergic properties | CNS Spectrums | Cambridge Core [cambridge.org]

- 5. mdpi.com [mdpi.com]

- 6. Agomelatine | Melatonin Receptor | 5-HT Receptor | TargetMol [targetmol.com]

- 7. researchgate.net [researchgate.net]

- 8. MT1 and MT2 Melatonin Receptors: A Therapeutic Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 9. giffordbioscience.com [giffordbioscience.com]

- 10. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. giffordbioscience.com [giffordbioscience.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. Real-Time Determination of Intracellular cAMP Reveals Functional Coupling of Gs Protein to the Melatonin MT1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 15. resources.revvity.com [resources.revvity.com]

- 16. go.drugbank.com [go.drugbank.com]

- 17. psychscenehub.com [psychscenehub.com]

A Technical Guide to the 5-HT2C Receptor Antagonist Properties of Agomelatine

Audience: Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth examination of the pharmacological properties of agomelatine (B1665654) as a serotonin (B10506) 5-HT2C receptor antagonist. It details the quantitative binding and functional data, outlines the experimental protocols used for its characterization, and illustrates the associated signaling pathways and neurobiological mechanisms.

Introduction

Agomelatine is an antidepressant agent with a unique pharmacological profile, acting as both a potent agonist at melatonergic MT1 and MT2 receptors and as an antagonist at serotonin 5-HT2C receptors.[1][2][3] This dual mechanism is believed to be synergistic, contributing to its efficacy in treating major depressive disorder by not only resynchronizing circadian rhythms but also by modulating monoaminergic neurotransmission in key brain circuits.[2][3][4] This guide focuses specifically on the latter property: the characterization and implications of its 5-HT2C receptor antagonism.

Quantitative Pharmacological Data

Agomelatine's affinity and functional antagonism at the 5-HT2C receptor have been quantified through various in vitro assays. While its affinity for 5-HT2C receptors is substantially lower than for melatonergic receptors, this interaction is crucial for its antidepressant effects at therapeutic doses.[1] Agomelatine is characterized as a neutral antagonist, meaning it blocks the receptor from being activated by agonists without affecting its basal or constitutive activity.[1][5]

The following table summarizes the key binding affinity (Ki) and functional antagonism (KB, pA2) values for agomelatine at serotonin and melatonin (B1676174) receptors.

| Receptor Target | Species/System | Assay Type | Value (pKi / pKB / pA2) | Reference(s) |

| 5-HT2C | Human (cloned) | Radioligand Binding | pKi = 6.2 | [1][6] |

| 5-HT2C | Porcine (native) | Radioligand Binding | pKi = 6.4 | [6][7][8] |

| 5-HT2C | Human (cloned) | [3H]Phosphatidylinositol Depletion | pKB = 6.1 | [6][8] |

| 5-HT2C | Human (cloned) | Gq/11 Activation (SPA) | pA2 = 6.0 | [6][8] |

| 5-HT2C | Human (cloned) | Gi3 Activation (SPA) | pA2 = 6.1 | [6][8] |

| 5-HT2B | Human (cloned) | Radioligand Binding | pKi = 6.6 | [1][6] |

| 5-HT2B | Human (cloned) | [3H]Phosphatidylinositol Depletion | pKB = 6.6 | [6][8] |

| 5-HT2A | Human (cloned) | Radioligand Binding | pKi < 5.3 | [6][8] |

| MT1 | Human | Radioligand Binding | Ki ≈ 0.1 nM | [1] |

| MT2 | Human | Radioligand Binding | Ki ≈ 0.1 nM | [1] |

Note: pKi, pKB, and pA2 are the negative logarithms of the Ki, KB, and A2 values, respectively. A higher value indicates greater affinity/potency.

5-HT2C Receptor Signaling Pathway

The 5-HT2C receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gαq/11 pathway.[9][10] Activation by the endogenous agonist serotonin initiates a cascade that leads to the mobilization of intracellular calcium and activation of Protein Kinase C (PKC). Agomelatine acts by competitively binding to the receptor, thereby preventing serotonin from initiating this signaling cascade.

Experimental Protocols

The characterization of agomelatine's 5-HT2C antagonist properties relies on standardized in vitro pharmacological assays.

This assay determines the affinity (Ki) of a test compound (agomelatine) for the 5-HT2C receptor by measuring its ability to displace a specific radiolabeled ligand.

Objective: To determine the binding affinity (Ki) of agomelatine.

Materials:

-

Receptor Source: Cell membranes from a stable cell line (e.g., CHO or HEK-293) expressing human 5-HT2C receptors.[11][12]

-

Radioligand: [3H]mesulergine, a known 5-HT2C antagonist radiotracer.[11]

-

Test Compound: Agomelatine, prepared in serial dilutions.

-

Non-specific Ligand: A high concentration of a non-radiolabeled 5-HT2C ligand (e.g., mianserin) to determine non-specific binding.

-

Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

-

Filtration System: Glass fiber filters (e.g., GF/C) and a cell harvester.[13]

-

Detection: Liquid scintillation counter.

Protocol:

-

Membrane Preparation: Homogenize cells expressing the 5-HT2C receptor and isolate the membrane fraction via centrifugation.[13] Resuspend the membrane pellet in assay buffer.

-

Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of [3H]mesulergine, and varying concentrations of agomelatine.[13]

-

Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a set time (e.g., 60 minutes) to allow binding to reach equilibrium.[13]

-

Termination & Filtration: Rapidly terminate the reaction by vacuum filtration through glass fiber filters. This separates the membrane-bound radioligand from the unbound radioligand. Wash the filters with ice-cold buffer to remove any remaining unbound tracer.[13]

-

Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity (counts per minute) using a scintillation counter.[13]

-

Data Analysis: Plot the percentage of specific binding against the log concentration of agomelatine. Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC50 value (the concentration of agomelatine that displaces 50% of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration and Kd is the dissociation constant of the radioligand.

This assay measures the ability of an antagonist to block the functional response (intracellular calcium release) induced by an agonist.

Objective: To determine the functional potency (IC50 or KB) of agomelatine.

Materials:

-

Cell Line: A stable cell line (e.g., HEK-293) expressing human 5-HT2C receptors.[14]

-

Calcium-sensitive Dye: A fluorescent dye such as Fluo-4 AM or Calcium 5 that increases in fluorescence intensity upon binding to Ca²⁺.[14]

-

Agonist: Serotonin (5-HT).

-

Antagonist: Agomelatine, prepared in serial dilutions.

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with HEPES.[14]

-

Detection: A fluorescence plate reader with automated liquid handling (e.g., FLIPR).

Protocol:

-

Cell Plating: Seed the cells in a 96- or 384-well black-walled, clear-bottom plate and culture overnight.[14]

-

Dye Loading: Remove the culture medium and load the cells with the calcium-sensitive dye in assay buffer. Incubate for 45-60 minutes at 37°C to allow for dye uptake.[14]

-

Antagonist Pre-incubation: Add varying concentrations of agomelatine to the wells and incubate for a defined period (e.g., 15-30 minutes).

-

Signal Measurement: Place the plate in the fluorescence reader. Record a baseline fluorescence reading.

-

Agonist Stimulation: Add a fixed concentration of serotonin (typically an EC80 concentration) to all wells simultaneously.

-

Detection: Immediately measure the change in fluorescence intensity over time. The peak fluorescence corresponds to the maximum intracellular calcium concentration.[15]

-

Data Analysis: Plot the agonist-induced fluorescence response against the log concentration of agomelatine. Use non-linear regression to determine the IC50 value, representing the concentration of agomelatine that inhibits 50% of the serotonin-induced response.

Neurobiological Consequences of 5-HT2C Antagonism

The therapeutic relevance of agomelatine's 5-HT2C antagonism stems from its effect on neurotransmitter release in the prefrontal cortex (PFC). 5-HT2C receptors are located on GABAergic interneurons that exert a tonic inhibitory influence on the activity of downstream dopaminergic (DA) and noradrenergic (NE) neurons.[6][16]

By blocking these inhibitory 5-HT2C receptors, agomelatine disinhibits—or "cuts the brake line" of—the GABAergic neurons. This reduction in GABAergic inhibition leads to an increased firing rate and subsequent release of dopamine (B1211576) and norepinephrine (B1679862) specifically in the frontal cortex.[4][6][7][8] This neurochemical effect is thought to contribute significantly to agomelatine's antidepressant and pro-cognitive effects, as deficits in PFC dopamine and norepinephrine are implicated in the pathophysiology of depression.[17] This effect is synergistic with the drug's melatonergic agonism.[3][4]

References

- 1. Agomelatine: mechanism of action and pharmacological profile in relation to antidepressant properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Agomelatine: mechanism of action and pharmacological profile in relation to antidepressant properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mode of action of agomelatine: synergy between melatonergic and 5-HT2C receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Mechanism of action of agomelatine: a novel antidepressant exploiting synergy between monoaminergic and melatonergic properties | CNS Spectrums | Cambridge Core [cambridge.org]

- 5. academic.oup.com [academic.oup.com]

- 6. The novel melatonin agonist agomelatine (S20098) is an antagonist at 5-hydroxytryptamine2C receptors, blockade of which enhances the activity of frontocortical dopaminergic and adrenergic pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Agomelatine ( Valdoxan ): antagonism at 5-HT2B and 5-HT2C receptors reinforces frontocortical adrenergic and dopaminergic transmission [biopsychiatry.com]

- 9. Targeting the 5-HT2C Receptor in Biological Context and the Current State of 5-HT2C Receptor Ligand Development - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Structure and Function of Serotonin G protein Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. currentprotocols.onlinelibrary.wiley.com [currentprotocols.onlinelibrary.wiley.com]

- 12. resources.revvity.com [resources.revvity.com]

- 13. giffordbioscience.com [giffordbioscience.com]

- 14. Development and validation of a high-throughput calcium mobilization assay for the orphan receptor GPR88 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. Gq/5-HT2c receptor signals activate a local GABAergic inhibitory feedback circuit to modulate serotonergic firing and anxiety in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. youtube.com [youtube.com]

Agomelatine's Role in Resynchronizing Circadian Rhythms: A Technical Guide

Abstract: This technical guide provides a comprehensive overview of the role of agomelatine (B1665654) in the resynchronization of circadian rhythms. It is intended for researchers, scientists, and drug development professionals, offering an in-depth analysis of agomelatine's unique mechanism of action, a summary of key quantitative data from preclinical and clinical studies, and detailed experimental protocols. The guide also includes visualizations of critical signaling pathways and experimental workflows to facilitate a deeper understanding of the subject matter.

Introduction

Circadian rhythms, the endogenous 24-hour oscillations of physiological and behavioral processes, are fundamental to human health. Disruptions to these rhythms, often observed in major depressive disorder (MDD), can lead to significant impairments in sleep, mood, and overall well-being.[1][2][3] Agomelatine, a novel antidepressant, has demonstrated a unique capacity to resynchronize these perturbed rhythms, contributing to its therapeutic efficacy.[1][4][5] This guide delves into the core mechanisms by which agomelatine exerts its chronobiotic effects.

Mechanism of Action: A Dual Approach to Circadian Resynchronization

Agomelatine's distinct pharmacological profile is central to its ability to modulate circadian rhythms. It acts as a potent agonist at melatonergic MT1 and MT2 receptors and as an antagonist at the serotonergic 5-HT2C receptor.[1][3][5][6][7] This dual action provides a synergistic effect on the master circadian pacemaker, the suprachiasmatic nucleus (SCN) of the hypothalamus.[8][9]

-

Melatonergic Agonism (MT1/MT2 Receptors): The MT1 and MT2 receptors are densely expressed in the SCN.[4] Agonism at these receptors mimics the natural signaling of melatonin (B1676174), the body's primary chronobiotic hormone.[5][9] This action helps to reinforce the light/dark cycle signals to the SCN, thereby promoting the phase-shifting and resynchronization of circadian rhythms.[4][5][8]

-

Serotonergic Antagonism (5-HT2C Receptors): The SCN also receives serotonergic input. Antagonism of 5-HT2C receptors by agomelatine is thought to disinhibit the firing of SCN neurons, which can enhance the phase-shifting effects of light and the melatonergic agonism.[8][9] This antagonism also contributes to the regulation of dopamine (B1211576) and norepinephrine (B1679862) release in the prefrontal cortex, which is implicated in the antidepressant effects of the drug.[7]

The synergistic action of MT1/MT2 agonism and 5-HT2C antagonism is crucial for the full antidepressant and chronobiotic effects of agomelatine.[1]

References

- 1. salimetrics.com [salimetrics.com]

- 2. researchgate.net [researchgate.net]

- 3. stacks.cdc.gov [stacks.cdc.gov]

- 4. researchgate.net [researchgate.net]

- 5. A Protocol to Determine Circadian Phase by At-Home Salivary Dim Light Melatonin Onset Assessment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. s3.ap-southeast-1.amazonaws.com [s3.ap-southeast-1.amazonaws.com]

- 7. cdn-links.lww.com [cdn-links.lww.com]

- 8. Antidepressant-like activity of S 20098 (agomelatine) in the forced swimming test in rodents: involvement of melatonin and serotonin receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Agomelatine's Impact on Brain-Derived Neurotrophic Factor (BDNF) Levels: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the effects of agomelatine (B1665654), a novel antidepressant, on brain-derived neurotrophic factor (BDNF) levels. The information presented herein is a synthesis of findings from both preclinical and clinical research, offering a comprehensive resource for understanding the neurotrophic effects of this compound. This document is intended for an audience with a strong scientific background, including researchers, scientists, and professionals involved in drug development.

Executive Summary

Agomelatine, an agonist of melatonergic MT1 and MT2 receptors and an antagonist of serotonergic 5-HT2C receptors, has demonstrated a significant impact on brain-derived neurotrophic factor (BDNF) levels.[1][2][3] Preclinical studies consistently show that agomelatine administration upregulates BDNF mRNA and protein expression in key brain regions associated with mood regulation, such as the hippocampus and prefrontal cortex.[1][4] This effect is particularly noted in animal models of stress and depression.[3] Clinical trials in patients with major depressive disorder (MDD) corroborate these findings, showing an increase in serum BDNF levels following agomelatine treatment, which often correlates with clinical improvement.[5][6] The unique synergistic action of its melatonergic and serotonergic properties is believed to be central to its influence on BDNF and subsequent neuroplastic changes.[2][7]

Preclinical Evidence: Upregulation of BDNF in Animal Models

A substantial body of preclinical research has investigated the effects of agomelatine on BDNF levels in various animal models of depression and stress. These studies consistently demonstrate that agomelatine administration leads to an increase in BDNF expression in brain regions implicated in the pathophysiology of depression.

Quantitative Data from Preclinical Studies

The following table summarizes the quantitative findings from key preclinical studies on the effect of agomelatine on BDNF levels.

| Study Focus | Animal Model | Brain Region | Treatment Details | Key Findings on BDNF Levels | Reference |

| Gene Expression | Unpredictable Chronic Mild Stress (UCMS) in mice | Hippocampus | Agomelatine (10 mg/kg, i.p.) daily for 5 weeks | Reversed the UCMS-induced downregulation of BDNF mRNA expression. | [3] |

| Protein Expression | Chronic Restraint Stress (CRS) in mice | Hippocampus | Agomelatine (60 mg/kg/day, oral) for 4 weeks | Restored the CRS-induced decrease in BDNF protein levels to control levels. | [8] |

| Neurotoxicity Model | Lipopolysaccharide (LPS)-induced neurotoxicity in rats | Hippocampus | Agomelatine (40 mg/kg/day, p.o.) for 7 days | Increased BDNF content by 93.9% compared to the LPS-only group. | [9] |

| Signaling Pathway | Naive adult male rats | Prefrontal Cortex | Acute agomelatine (40 mg/kg, i.p.) | Increased BDNF mRNA levels. This effect was not replicated by melatonin (B1676174) or a 5-HT2C antagonist alone. | [2][10] |

| Chronic Social Defeat Stress | Chronic Social Defeat Stress (CSDS) in mice | Hippocampus | Agomelatine (50 mg/kg, i.p.) | Significantly reduced oxidative damage and is suggested to enhance BDNF levels. | [11] |

Experimental Protocols in Preclinical Research

The methodologies employed in these preclinical studies share common elements designed to induce a depressive-like phenotype in animals and subsequently assess the impact of agomelatine on molecular markers.

Animal Models:

-

Unpredictable Chronic Mild Stress (UCMS): Mice are subjected to a series of mild, unpredictable stressors over several weeks to induce anhedonia and other depressive-like behaviors.[3]

-

Chronic Restraint Stress (CRS): Mice are physically restrained for a set period daily over several weeks to induce a state of chronic stress.[8]

-

Lipopolysaccharide (LPS)-induced Neurotoxicity: Rats are administered LPS to induce neuroinflammation and cognitive impairments.[9]

-

Chronic Social Defeat Stress (CSDS): Mice are repeatedly exposed to an aggressive resident mouse, leading to social avoidance and anxiety-like behaviors.[11]

Drug Administration:

-

Agomelatine is typically dissolved in a vehicle solution (e.g., saline, 1% hydroxyethyl (B10761427) cellulose) and administered via intraperitoneal (i.p.) injection or oral gavage (p.o.).[3][9][11]

-

Dosages in rodent models commonly range from 10 mg/kg to 60 mg/kg.[3][8]

-

Treatment duration varies from acute (single dose) to chronic (several weeks).[2][3]

BDNF Measurement:

-

Quantitative Real-Time Polymerase Chain Reaction (qRT-PCR): Used to measure BDNF mRNA expression levels in dissected brain tissue.[3]

-

Western Blot: Employed to quantify BDNF protein levels in brain homogenates.

-

Enzyme-Linked Immunosorbent Assay (ELISA): Utilized for the quantification of BDNF protein in tissue lysates.

The following diagram illustrates a typical experimental workflow in preclinical studies investigating agomelatine's effect on BDNF.

Clinical Evidence: Increased Serum BDNF in Depressed Patients

Clinical studies have extended the findings from preclinical models, demonstrating that agomelatine can increase peripheral BDNF levels in patients with major depressive disorder. This increase is often associated with an improvement in depressive symptoms.

Quantitative Data from Clinical Studies

The table below presents quantitative data from clinical trials on the effect of agomelatine on serum BDNF levels.

| Study Population | Treatment Details | Duration | Baseline BDNF (mean ± SD/SEM) | Post-treatment BDNF (mean ± SD/SEM) | p-value | Reference |

| 27 patients with depressive disorders | Agomelatine (25 mg/day) | 2 weeks | 117.35 ± 34.02 ng/mL | 150.79 ± 42.78 ng/mL | p < 0.01 | [1][12] |

| Patients with MDD (severe depression) | Agomelatine (25-50 mg/day) | 12 weeks | 2.44 ± 0.38 ng/mL | 2.87 ± 0.44 ng/mL | p < 0.05 | [4][6] |

| 27 depressed patients | Agomelatine (25 mg/day) | 8 weeks | 117.35 ± 34.02 ng/mL | 126.34 ± 37 ng/mL | p < 0.01 (vs baseline) | [1] |

Experimental Protocols in Clinical Research

Clinical investigations into agomelatine's effect on BDNF typically involve the following methodologies:

Study Design:

-

Most studies are open-label or randomized controlled trials.[6][13]

-

Patients are diagnosed with Major Depressive Disorder (MDD) according to established psychiatric criteria (e.g., DSM-IV/5).

-

Clinical efficacy is assessed using standardized depression rating scales, such as the Hamilton Depression Rating Scale (HAM-D).[6]

Treatment:

-

Patients are treated with a standard clinical dose of agomelatine, typically 25-50 mg per day.[1][6]

-

The treatment duration usually ranges from a few weeks to several months.[1][6]

BDNF Measurement:

-

Venous blood samples are collected at baseline and at one or more time points during the treatment period.[1][6]

-

Serum or plasma is separated from the blood samples.

-

BDNF levels are quantified using commercially available ELISA kits.[1][6]

Signaling Pathways: The Synergistic Mechanism of Action

The pro-neurotrophic effects of agomelatine are attributed to its unique synergistic mechanism of action, involving both melatonergic (MT1/MT2) receptor agonism and serotonergic (5-HT2C) receptor antagonism.[2][7] This dual action is believed to be crucial for the observed increase in BDNF.

The proposed signaling pathway involves the following key steps:

-

Receptor Binding: Agomelatine simultaneously binds to and activates MT1/MT2 receptors while blocking 5-HT2C receptors.[2]

-

Downstream Signaling Cascades: The activation of MT1/MT2 receptors and blockade of 5-HT2C receptors converge on intracellular signaling pathways. One such pathway is the Extracellular signal-regulated kinase (ERK) pathway.[9]

-

CREB Activation: These signaling cascades lead to the phosphorylation and activation of the cAMP response element-binding protein (CREB), a key transcription factor.[3]

-

BDNF Gene Transcription: Activated CREB binds to the promoter region of the BDNF gene, initiating its transcription and leading to increased BDNF mRNA and subsequently, protein synthesis.[3]

-

TrkB Receptor Activation: The newly synthesized BDNF is released and binds to its receptor, Tropomyosin receptor kinase B (TrkB), activating further downstream signaling that promotes neuronal survival and plasticity.[9]

The following diagram illustrates the proposed signaling pathway for agomelatine-induced BDNF upregulation.

Conclusion

The evidence strongly indicates that agomelatine consistently increases BDNF levels in both preclinical models and in patients with major depressive disorder. This effect is mediated by its unique synergistic action on melatonergic and serotonergic receptors, leading to the activation of intracellular signaling pathways that promote BDNF gene expression. The upregulation of BDNF is a key mechanism that likely contributes to the therapeutic efficacy of agomelatine, particularly its effects on neuroplasticity and the alleviation of depressive symptoms. This body of research provides a solid foundation for further investigation into the neurotrophic properties of agomelatine and its potential in the treatment of mood disorders.

References

- 1. Agomelatine Increases BDNF Serum Levels in Depressed Patients in Correlation with the Improvement of Depressive Symptoms - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mechanism of action of agomelatine: a novel antidepressant exploiting synergy between monoaminergic and melatonergic properties | CNS Spectrums | Cambridge Core [cambridge.org]

- 3. The Antidepressant Agomelatine Improves Memory Deterioration and Upregulates CREB and BDNF Gene Expression Levels in Unpredictable Chronic Mild Stress (UCMS)-Exposed Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Effects of Antidepressant Medication on Brain-derived Neurotrophic Factor Concentration and Neuroplasticity in Depression: A Review of Preclinical and Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]